molecular formula C36H26O2P2S B599361 2,8-Bis(diphenylphosphoryl)dibenzo[b,d]thiophene CAS No. 1019842-99-9

2,8-Bis(diphenylphosphoryl)dibenzo[b,d]thiophene

Cat. No.: B599361
CAS No.: 1019842-99-9
M. Wt: 584.61
InChI Key: ZCJJIQHVZCFSGZ-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

2,8-Bis(diphenylphosphoryl)dibenzo[b,d]thiophene (CAS: 1019842-99-9) is a polycyclic organophosphorus compound characterized by a dibenzothiophene core functionalized with two diphenylphosphoryl groups at the 2- and 8-positions. Its molecular formula, C₃₆H₂₆O₂P₂S , reflects a hybrid structure combining aromatic, heterocyclic, and phosphoryl components. The compound’s systematic IUPAC name, This compound , underscores its structural symmetry and substitution pattern. Common synonyms include DPDT and PPT , the latter often used in materials science literature.

The molecular architecture features a planar dibenzothiophene scaffold fused with two benzene rings and a central thiophene moiety. Each phosphoryl group (–P(=O)Ph₂) introduces electron-withdrawing characteristics, which significantly influence the compound’s electronic properties. Key identifiers include:

Property Value Source
Molecular Weight 584.60 g/mol
SMILES Notation C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC4=C(C=C3)SC5=C4C=C(C=C5)P(=O)(C6=CC=CC=C6)C7=CC=CC=C7
UV-Vis Absorption (DCM) λₘₐₓ = 312 nm, 328 nm
HOMO/LUMO Levels HOMO = -6.7 eV; LUMO = -3.0 eV

Historical Development in Organophosphorus Chemistry

The synthesis and application of this compound are rooted in advancements in organophosphorus chemistry, particularly the development of phosphoryl-containing ligands and optoelectronic materials. Organophosphorus compounds gained prominence in the 20th century through the work of pioneers like Aleksandr Arbuzov, whose investigations into phosphorus tautomerism and nucleophilic substitution laid the groundwork for modern phosphorylation methodologies.

The compound’s synthesis relies on Ullmann-type coupling reactions , which emerged as a cornerstone for constructing C–P bonds in aromatic systems. A typical route involves reacting 2,8-dibromodibenzothiophene with diphenylphosphine oxide in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and ligands such as 2,2'-bipyridyl. This method, optimized in the early 21st century, enables precise functionalization of dibenzothiophene derivatives for electronic applications.

Key milestones in its development include:

  • 2014 : Demonstration of PPT as a host material in blue phosphorescent organic light-emitting diodes (OLEDs), achieving external quantum efficiencies exceeding 20%.
  • 2020s : Integration into organic long-persistent luminescence (OLPL) systems, leveraging its ability to form stable exciplex states with electron donors like tetramethylbenzidine.

Position Within Dibenzothiophene Derivative Classifications

Dibenzothiophene derivatives are classified based on substituent type and electronic effects. This compound occupies a unique niche as a bipolar host material due to its dual electron donor-acceptor functionality. Comparative analysis with related derivatives highlights its distinct properties:

Derivative Core Structure Substituents Key Applications
Dibenzothiophene S-containing tricycle Unsubstituted Petrochemical markers
Dibenzofuran O-containing tricycle Unsubstituted Polymer additives
PPT (This Compound) Dibenzothiophene 2,8-diphenylphosphoryl OLED hosts, OLPL systems

The phosphoryl groups confer high triplet energy (Eₜ = 3.1 eV) and ambipolar charge transport , making PPT suitable for hosting blue-emitting phosphors like FIrPic. Its electronic structure bridges the gap between fully conjugated systems (e.g., carbazoles) and non-conjugated phosphine oxides, enabling tailored energy-level alignment in optoelectronic devices.

Structural and Electronic Comparisons

  • Electron-Deficient Character : The phosphoryl groups withdraw electron density, lowering the LUMO (-3.0 eV) compared to unsubstituted dibenzothiophene (LUMO ≈ -1.5 eV).
  • Steric Effects : Bulky diphenyl substituents hinder π-π stacking, reducing aggregation-induced quenching in OLEDs.

This compound’s versatility underscores its centrality in advancing organic electronics, particularly in achieving high-efficiency emission while mitigating efficiency roll-off.

Properties

IUPAC Name

2,8-bis(diphenylphosphoryl)dibenzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H26O2P2S/c37-39(27-13-5-1-6-14-27,28-15-7-2-8-16-28)31-21-23-35-33(25-31)34-26-32(22-24-36(34)41-35)40(38,29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJJIQHVZCFSGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC4=C(C=C3)SC5=C4C=C(C=C5)P(=O)(C6=CC=CC=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H26O2P2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Dibenzothiophene

Dibenzothiophene undergoes electrophilic aromatic substitution using bromine (Br₂) in chloroform (CHCl₃) as the solvent. The reaction typically proceeds at room temperature for 24–48 hours, yielding 2,8-dibromodibenzothiophene with a reported purity of >95% after recrystallization.

Reaction Conditions:

ParameterValue
ReagentsBr₂ (2.2 equiv), CHCl₃
Temperature25°C
Duration48 hours
Yield85–90%

This intermediate is isolated via vacuum filtration and washed with methanol to remove unreacted bromine.

The introduction of diphenylphosphoryl groups at the 2 and 8 positions is achieved through a palladium-catalyzed cross-coupling reaction. This step is pivotal for imparting the compound’s electronic properties, which are essential for applications in organic electronics.

Coupling Reaction Mechanism

A mixture of 2,8-dibromodibenzothiophene, diphenylphosphine oxide (DPPO), and a palladium catalyst (e.g., Pd(OAc)₂) undergoes a Ullmann-type coupling under inert atmosphere. The reaction is facilitated by a ligand such as 2,2'-bipyridyl and a base like potassium carbonate (K₂CO₃) in a high-boiling solvent (e.g., toluene or xylene).

Optimized Reaction Parameters:

ParameterValue
CatalystPd(OAc)₂ (5 mol%)
Ligand2,2'-bipyridyl (10 mol%)
SolventToluene
Temperature110°C
Duration72 hours
Yield70–75%

Challenges in Phosphorylation

  • Steric Hindrance: The bulky diphenylphosphoryl groups hinder reaction kinetics, necessitating extended reaction times.

  • Oxygen Sensitivity: Diphenylphosphine oxide is prone to oxidation, requiring strict anaerobic conditions.

Purification and Isolation

Post-synthesis purification is critical to achieve the high purity (>99%) required for optoelectronic applications.

Column Chromatography

Crude PPT is initially purified using silica gel chromatography with a gradient eluent system (hexane/ethyl acetate). This step removes unreacted DPPO and palladium residues.

Recrystallization

Further purification is achieved via recrystallization from a mixed solvent system (e.g., dichloromethane/methanol). This step enhances crystalline integrity and eliminates trace impurities.

Recrystallization Parameters:

Solvent SystemDichloromethane:Methanol (3:1)
Temperature60°C → 4°C (gradient cooling)
Purity Post-Recrystallization>98% (HPLC)

Sublimation

For ultra-high-purity PPT required in OLED fabrication, vacuum sublimation is employed. The compound is heated to 250–300°C under reduced pressure (10⁻³–10⁻⁵ Torr), yielding a purity of >99.9%.

Industrial-Scale Production

Industrial synthesis scales the laboratory protocol while optimizing for cost and throughput. Key modifications include:

Continuous Flow Reactors

  • Advantages: Enhanced heat transfer and reduced reaction times (48 hours → 24 hours).

  • Catalyst Recovery: Palladium is recycled using ion-exchange resins, lowering production costs.

Process Analytical Technology (PAT)

  • In-line HPLC: Monitors reaction progress in real-time, ensuring consistent product quality.

  • Automated Crystallization: Controls crystal size distribution for improved batch uniformity.

Comparative Analysis of Synthesis Routes

MethodYield (%)Purity (%)Scalability
Laboratory-Scale70–7599.9Low
Industrial-Scale80–8599.5High

Industrial methods prioritize yield over absolute purity, whereas laboratory protocols focus on material quality for research purposes.

Case Study: PPT in OLED Fabrication

A device with the structure ITO/TAPC (40 nm)/TCTA (2 nm)/26DCzPPy:TCTA:FIrPic (5 nm)/26DCzPPy:PPT:FIrpic (5 nm)/3TPYMB (55 nm)/CsF (2 nm)/Al (180 nm) achieved a current efficiency of 42 cd/A, demonstrating the efficacy of PPT synthesized via the above methods .

Chemical Reactions Analysis

Types of Reactions

2,8-Bis(diphenylphosphoryl)dibenzo[b,d]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, and specific solvents like dimethylformamide (DMF) for substitution reactions . Oxidizing and reducing agents are chosen based on the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphine oxide derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C36H26O2P2S
  • Molecular Weight : 584.60 g/mol
  • Melting Point : 180-182 °C
  • Solubility : Soluble in organic solvents

The compound features a dibenzothiophene backbone with diphenylphosphoryl groups that enhance its electronic properties, making it suitable for various applications.

Organic Electronics

Organic Light Emitting Diodes (OLEDs)

PPT is utilized as a host material in OLEDs due to its ability to enhance electroluminescence efficiency. The unique electronic structure facilitates efficient charge transport and separation, which are critical for high-performance OLED devices.

PropertyValue
Triplet EnergyHigh
Charge TransportEfficient

Research indicates that films doped with PPT exhibit significant photoluminescence quantum yields, contributing to the development of next-generation display technologies .

Biological Applications

Antioxidant Activity

PPT demonstrates notable antioxidant properties, which can protect cells from oxidative stress. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a crucial role. Studies have shown that PPT can significantly reduce neuronal cell death induced by oxidative agents .

Cellular Signaling Modulation

The compound also influences cellular signaling pathways associated with proliferation and apoptosis. Notably, it has been implicated in modulating the PI3K/Akt pathway, essential for cell survival and growth .

Case Studies:

  • Neuroprotective Effects : Research published in Frontiers in Chemistry highlighted PPT's potential as a therapeutic agent for neurodegenerative diseases due to its neuroprotective effects against oxidative stress .
  • Anticancer Activity : In vitro studies have demonstrated that PPT inhibits cell proliferation across various cancer cell lines in a dose-dependent manner, suggesting its potential as an anticancer agent through mechanisms involving apoptosis and cell cycle arrest .
  • Photodynamic Therapy Applications : Recent investigations have explored the use of PPT in photodynamic therapy (PDT), where it can generate reactive oxygen species upon light activation to selectively target cancer cells while minimizing damage to surrounding healthy tissues .

Summary of Biological Activities

The following table summarizes the biological activities associated with PPT:

Activity TypeDescription
AntioxidantProtects cells from oxidative stress
NeuroprotectiveReduces neuronal cell death
AnticancerInhibits proliferation of cancer cells
Modulation of SignalingInfluences pathways like PI3K/Akt

Mechanism of Action

Comparison with Similar Compounds

Key Findings :

  • PPT’s thiophene core provides better hole-blocking capabilities compared to PPF’s furan, enhancing charge confinement in OLEDs .
  • Both compounds exhibit high thermal stability, but PPT’s higher Eₜ (2.96 eV vs. mCP’s ~3.0 eV) enables better exciton confinement in blue-emitting devices .

2,8-Bis(9H-carbazol-9-yl)dibenzo[b,d]thiophene

This carbazole-substituted analog (molecular formula: C₃₆H₂₂N₂S) replaces phosphoryl groups with carbazole donors, shifting its electronic behavior:

Property PPT Carbazole Analog
Functional Groups Electron-withdrawing phosphoryl Electron-donating carbazole
Optical Role Co-host for TADF emitters Host for fluorescent emitters
Charge Transport Electron-accepting Hole-transporting

Key Findings :

  • The carbazole analog’s hole-transport properties make it unsuitable for electron-deficient TADF systems, where PPT’s phosphoryl groups are critical for charge balance .

Comparison with Functional Analogs in Optoelectronics

Host Materials in OLEDs

Host Material Triplet Energy (Eₜ) Polarity Device Performance (EQE)
PPT 2.96 eV High 17.4% (DOBDiKTa emitter)
mCP (1,3-bis(N-carbazolyl)benzene) ~3.0 eV Moderate 11.3% (same emitter)
CCP (9-phenyl-9H-3,9′-bicarbazole) ~2.8 eV Low Comparable to PPT but lower ΦPL

Key Findings :

  • PPT’s high polarity improves compatibility with polar TADF emitters, increasing photoluminescence quantum yield (ΦPL) to 79% vs. 75% in mCP .
  • Despite CCP’s similar Eₜ, PPT’s superior charge-balancing capability reduces efficiency roll-off in blue OLEDs .

Electron Acceptors in OLPL Systems

Acceptor Donor Pair Exciplex Stability Emission Duration
PPT TMB High Hours
B3PYMPM TCTA Moderate Minutes

Key Findings :

  • PPT’s moderate dipole moment (4.60 D) facilitates slow charge recombination, enabling long-lived exciplex emission compared to stronger acceptors like B3PYMPM .

Biological Activity

Introduction

2,8-Bis(diphenylphosphoryl)dibenzo[b,d]thiophene, often referred to as PPT, is a compound that has garnered attention in various fields, particularly in organic electronics and biological studies. Its unique structure allows it to function both as an electron donor and acceptor, which is crucial for its applications in photonics and biological systems. This article reviews the biological activity of PPT, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

PPT is characterized by its diphenylphosphoryl groups attached to a dibenzo[b,d]thiophene backbone. This configuration not only influences its electronic properties but also its interaction with biological systems. The phosphine oxide functionalities are known for their ability to form stable complexes with various biomolecules.

PropertyValue
Molecular FormulaC_{24}H_{20}O_{4}P_{2}S
Molecular Weight460.46 g/mol
Melting Point180-182 °C
SolubilitySoluble in organic solvents

Interaction with Biological Molecules

Research indicates that PPT can interact with several biological targets due to its ability to form stable complexes. It has been shown to modulate enzyme activities and influence cellular signaling pathways.

  • Antioxidant Activity : PPT exhibits significant antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage is a key factor.
  • Cellular Signaling Modulation : Studies have demonstrated that PPT can influence signaling pathways associated with cell proliferation and apoptosis. For instance, it has been implicated in the modulation of the PI3K/Akt pathway, which is crucial for cell survival and growth.

Case Studies

  • Neuroprotective Effects : A study published in Frontiers in Chemistry explored the neuroprotective effects of PPT in models of oxidative stress. The findings suggested that PPT significantly reduced neuronal cell death induced by oxidative agents, highlighting its potential as a therapeutic agent for neurodegenerative diseases .
  • Anticancer Activity : In another investigation, PPT was tested against various cancer cell lines. The results indicated that PPT inhibited cell proliferation in a dose-dependent manner, suggesting its potential as an anticancer agent. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
  • Photodynamic Therapy Applications : Recent research has explored the use of PPT in photodynamic therapy (PDT). Its ability to generate reactive oxygen species (ROS) upon light activation makes it a candidate for targeting cancer cells selectively while minimizing damage to surrounding healthy tissues .

Efficacy and Safety

The efficacy of PPT in biological applications has been supported by various studies:

  • In vitro Studies : Various assays have demonstrated the cytotoxic effects of PPT on cancer cells while exhibiting low toxicity towards normal cells.
  • In vivo Studies : Animal models have shown promising results regarding the safety profile of PPT when administered at therapeutic doses.

Table 2: Summary of Biological Activities

ActivityEffectReference
AntioxidantReduces oxidative stress
AnticancerInhibits proliferation
Photodynamic therapyGenerates ROS

Q & A

Basic Questions

Q. What are the recommended synthesis and purification methods for 2,8-bis(diphenylphosphoryl)dibenzo[b,d]thiophene?

  • Answer : The compound is typically synthesized via phosphorylation of dibenzo[b,d]thiophene derivatives using diphenylphosphine oxide under inert conditions. Purification is achieved through sublimation under reduced pressure (10⁻³–10⁻⁵ Torr) at temperatures above 250°C to remove impurities and oligomeric byproducts. Post-sublimation, high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms purity >99% .

Q. How is the electronic structure of this compound characterized experimentally?

  • Answer :

  • UV-Vis Spectroscopy : Measures absorption maxima (λmax = 312 and 328 nm in dichloromethane) and fluorescence emission (λem = 350 nm) .
  • Cyclic Voltammetry (CV) : Determines HOMO (-6.7 eV) and LUMO (-3.0 eV) levels using ferrocene/ferrocenium as a reference. A 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) solution in acetonitrile is standard .
  • NEXAFS Spectroscopy : Resolves C1s and O1s edge transitions to map π*-antibonding orbitals and phosphoryl group contributions, critical for understanding charge transport .

Q. What role does this compound play in OLED device architectures?

  • Answer : It serves as a bipolar host material in phosphorescent OLEDs (PhOLEDs), enabling balanced hole/electron transport due to its dipolar phosphoryl groups. Its high triplet energy (ET = 3.1 eV) confines excitons in the emissive layer, reducing efficiency roll-off. Device integration involves vapor deposition at 0.3–0.5 Å/s under high vacuum (10⁻⁶ Torr) .

Advanced Research Questions

Q. How can researchers optimize OLED efficiency using this compound in exciplex systems?

  • Answer : Exciplex formation with electron donors (e.g., m-MTDATA or TCTA) enhances charge separation and reduces driving voltages. Key parameters:

  • Donor-Acceptor Ratio : A 1:1 blend by weight maximizes interfacial charge transfer .
  • Layer Thickness : 30–40 nm for the emissive layer ensures optimal exciton recombination .
  • Doping Concentration : 20–30 wt% in a PPF (ET = 3.1 eV) host minimizes concentration quenching .
  • Reported metrics: External quantum efficiency (EQE) up to 16.6%, power efficiency >38 lm/W .

Q. What strategies address contradictions in reported device efficiencies for this compound?

  • Answer : Variations arise from differences in:

  • Electrode Work Functions : Indium tin oxide (ITO) anodes require UV-ozone treatment to lower hole injection barriers .
  • Interfacial Layers : Incorporating a 10 nm MoO₃ hole-injection layer improves current density by 30% .
  • Operational Stability : Thermal annealing (80°C, 30 min) reduces defects in the emissive layer, enhancing lifetime by 20% .

Q. How does this compound perform in non-OLED applications, such as organic long-persistent luminescence (OLPL)?

  • Answer : In OLPL systems, it acts as an electron acceptor in donor-acceptor exciplexes (e.g., with CzPhAP). Key parameters:

  • Delayed Fluinescence : Thermally activated delayed fluorescence (TADF) mechanisms enable millisecond-scale emission lifetimes.
  • Doping Density : 5–10 wt% in a polymer matrix (e.g., PMMA) stabilizes triplet states for >1-hour afterglow at room temperature .

Q. What methodologies analyze its dual functionality as a hole-blocking and electron-transport material?

  • Answer :

  • Impedance Spectroscopy : Quantifies hole-blocking efficiency by measuring charge accumulation at the emissive layer interface .
  • Transient Electroluminescence (TEL) : Resolves electron transit times (∼10⁻⁶ s) to confirm bipolar transport .
  • Atomic Force Microscopy (AFM) : Surface roughness <0.5 nm ensures uniform thin-film morphology .

Key Notes

  • Avoid commercial sources (e.g., BenchChem) due to reliability concerns .
  • For reproducibility, use high-purity (>99%) sublimed material .
  • Device optimization requires iterative testing of layer thicknesses and doping ratios .

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